molecular formula C12H12N2O4 B1584119 N,N'-Difurfuryloxamide CAS No. 69010-90-8

N,N'-Difurfuryloxamide

Cat. No.: B1584119
CAS No.: 69010-90-8
M. Wt: 248.23 g/mol
InChI Key: XRURWFXKCKASSN-UHFFFAOYSA-N
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Description

N,N’-Difurfuryloxamide is an organic compound with the molecular formula C12H12N2O4. It is known for its significant role in the synthesis of various pharmaceuticals and its notable anti-inflammatory and antimicrobial properties. This compound is characterized by the presence of two furan rings attached to an oxamide backbone, making it a unique and valuable chemical in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Difurfuryloxamide can be synthesized through the condensation of potassium methyl oxalate with furfurylamine using 1,1’-oxalyldiimidazole, followed by hydrolysis of the resulting amide ester, and finally condensation with aliphatic or aromatic amines. The reaction typically requires controlled conditions to ensure the purity and yield of the final product.

Industrial Production Methods: While specific industrial production methods for N,N’-Difurfuryloxamide are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N,N’-Difurfuryloxamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The oxamide backbone can be reduced to form corresponding amines.

    Substitution: The furan rings can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to the formation of furan-2,5-dicarboxylic acid derivatives.

Scientific Research Applications

N,N’-Difurfuryloxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.

    Biology: Its antimicrobial properties make it a valuable compound in the study of bacterial and fungal infections.

    Medicine: Due to its anti-inflammatory properties, it is explored for potential therapeutic applications in treating inflammatory diseases such as gingivitis and periodontitis.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N,N’-Difurfuryloxamide involves its interaction with specific molecular targets and pathways. Its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. The anti-inflammatory effects are believed to be due to its inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Comparison with Similar Compounds

N,N’-Difurfuryloxamide can be compared with other similar compounds such as:

  • N,N’-Dimethylcyclohexane-1,2-diamine
  • N,N’-Dimethylethylenediamine
  • N,N’-Bis(furan-2-ylmethyl)oxalamide

Uniqueness: What sets N,N’-Difurfuryloxamide apart is its dual furan rings, which confer unique chemical properties and biological activities. Its combination of anti-inflammatory and antimicrobial properties makes it a versatile compound in both medicinal and industrial applications .

Properties

IUPAC Name

N,N'-bis(furan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-11(13-7-9-3-1-5-17-9)12(16)14-8-10-4-2-6-18-10/h1-6H,7-8H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRURWFXKCKASSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00317766
Record name STK051972
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69010-90-8
Record name NSC320224
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK051972
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-DIFURFURYLOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the effect of N,N'-Difurfuryloxamide on plant growth?

A1: this compound has been shown to act as a plant growth regulator, specifically exhibiting root growth inhibition in both dicot and monocot plant species. The research observed this effect in seedlings of rape (Brassica campestris L.) and leek (Allium tuberosum ROTTLER) [, ].

Q2: Were other N-furfuryloxamide derivatives tested, and did they show similar activity?

A2: Yes, the researchers synthesized and tested a series of N'-substituted N-furfuryloxamides. The study found that in addition to this compound, N'-Benzyl-N-furfuryloxamide and N'-phenyl-N-furfuryloxamide also demonstrated root growth inhibition in both tested plant species [, ]. This suggests that the N-furfuryloxamide moiety may be a key structural feature responsible for the observed plant growth-regulating activity.

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